2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has a fluorine atom substituted for a hydrogen atom in a methyl group .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group attached to the pyridine ring could potentially influence the electronic properties of the molecule, as fluorine atoms are highly electronegative .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as a base, forming salts upon reaction with acids . The trifluoromethyl group can also influence the reactivity of the compound, as it is electron-withdrawing and can stabilize positive charges .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and substituents. Generally, pyridine is a colorless liquid with an unpleasant smell . The trifluoromethyl group could potentially influence properties such as polarity and boiling point .Scientific Research Applications
- Piperidine derivatives, including the compound , serve as essential building blocks for drug development. Researchers have investigated their synthesis and functionalization to create novel pharmaceutical agents . The piperidine ring is a common structural motif in many drugs, making it a valuable target for medicinal chemistry.
- A series of 2-amino-4-(1-piperidine) pyridine derivatives, including the compound mentioned, were designed as dual inhibitors of clinically relevant kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These dual inhibitors hold promise for cancer therapy.
- Scientists have assessed the biological properties of synthetic and natural piperidines. The compound’s pharmacological activity, toxicity, and potential therapeutic effects have been investigated . Understanding its interactions with biological targets is crucial for drug development.
Medicinal Chemistry and Drug Design
Dual Kinase Inhibitors
Biological Evaluation and Pharmacological Activity
Mechanism of Action
Safety and Hazards
While specific safety data for this compound is not available, it’s important to handle all chemical compounds with care. Pyridine is known to be harmful if swallowed, inhaled, or comes into contact with the skin . The trifluoromethyl group could potentially add to the reactivity and toxicity of the compound .
Future Directions
The future directions would depend on the specific applications of the compound. Pyridine derivatives and trifluoromethylated compounds are areas of active research in medicinal chemistry, materials science, and other fields . Further studies could explore the synthesis, properties, and potential applications of this specific compound.
properties
IUPAC Name |
cyclopentyl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c19-18(20,21)15-6-3-7-16(22-15)25-12-13-8-10-23(11-9-13)17(24)14-4-1-2-5-14/h3,6-7,13-14H,1-2,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKULZULIBQHAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine |
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